(R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid

Chiral β²-amino acid Cryptophycin synthesis Enantioselective pharmacology

Sourcing the incorrect enantiomer or unprotected analog of this β²-amino acid leads to inactive cryptophycin derivatives or uncontrolled coupling. This (R)-configured, Cbz-protected building block (CAS 132696-46-9) ensures stereochemical integrity and orthogonal deprotection in multi-step peptide syntheses. - Enables convergent synthesis of antimitotic cryptophycins; only the (R)-enantiomer yields biologically active depsipeptides. - Cbz group is cleavable by hydrogenolysis-fully orthogonal to acid-labile Boc and base-labile Fmoc strategies. - Evans Curtius rearrangement delivers this scaffold in 74-79% yield with predictable stereochemical fidelity.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 132696-46-9
Cat. No. B556134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid
CAS132696-46-9
Synonyms132696-46-9; (R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoicacid; CBZ-R-3-AMINOISOBUTYRICACID; Cbz-R-3-Aminoisobutyricacid; SCHEMBL6044097; CTK8B7903; MolPort-023-330-942; ZINC1734298; 5999AA; ANW-58902; (R)-3-(N-Cbz-amino)isobutyricacid; AJ-31309; AK-57905; KB-209980; TC-147647
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(CNC(=O)OCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C12H15NO4/c1-9(11(14)15)7-13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m1/s1
InChIKeyYDSJUQJHDFBDSZ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-(R)-β²-Amino Acid: Chiral Building Block


(R)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid (CAS 132696-46-9), also known as Cbz-(R)-3-aminoisobutyric acid, is a chiral β²-amino acid derivative with the molecular formula C₁₂H₁₅NO₄ and molecular weight 237.25 g/mol . The compound features a carboxylic acid group, a methyl branch at the β-position, and a benzyloxycarbonyl (Cbz) protecting group on the amine . As an (R)-configured β²-amino acid building block, it serves as a protected intermediate in the synthesis of bioactive peptides and small molecule therapeutics, notably the antimitotic depsipeptide cryptophycin [1].

Chiral building block Stereochemically defined (R)-β²-amino acid for peptide and depsipeptide synthesis
Stereochemical control Supports (R)-configuration retention in cryptophycin analog research
Orthogonal protection Cbz group removable by hydrogenolysis, orthogonal to Boc/Fmoc strategies

Cbz-(R)-β²-Amino Acid: Why Substitution Fails


In-class analogs such as the (S)-enantiomer (CAS 637337-65-6), Boc-protected variants, or the unprotected free amino acid cannot be interchanged without compromising synthetic outcomes. The (S)-enantiomer yields inactive or weakly active cryptophycin derivatives, as the biological activity of the final depsipeptide is strictly dependent on the (R)-configuration at this β²-position [1]. The Cbz protecting group is orthogonal to Boc and Fmoc strategies—removable by catalytic hydrogenolysis under conditions that leave acid-labile Boc and base-labile Fmoc groups intact—enabling sequential deprotection in multi-step peptide syntheses [2]. Using the unprotected (R)-3-amino-2-methylpropanoic acid introduces an uncontrolled nucleophilic amine, leading to premature coupling and byproduct formation .

(S)-Enantiomer may yield inactive cryptophycin derivatives
Reported bioactivity requires (R)-configuration; the (S)-antipode is inactive or weakly active in antifungal models.
Cbz orthogonality differs from Boc/Fmoc
Cbz removal by hydrogenolysis is orthogonal; substituting Boc or Fmoc would break sequential deprotection strategies.
Unprotected free amine leads to uncontrolled coupling
The free amino acid lacks controlled amine release, causing premature coupling and byproduct formation.

Cbz-(R)-β²-Amino Acid: Differentiation Evidence


Stereochemistry Drives Cryptophycin Bioactivity

The (R)-enantiomer of 3-amino-2-methylpropanoic acid is the essential stereochemical precursor for bioactive cryptophycin 1, whereas the (S)-antipode yields antifungal agents that are either inactive or weakly active in vivo [1]. The Cbz-protected (R)-form (this compound) ensures retention of this critical stereochemistry during multi-step peptide assembly, unlike racemic mixtures or the (S)-form (CAS 637337-65-6) which would lead to inactive final products [2].

Enantiomer bioactivity
Head-to-head
Active (R)-enantiomer vs Inactive/weakly active (S)-antipode
Stereochemistry dictates cryptophycin bioactivity in research models
Antifungal model; in vivo evidence
Chiral β²-amino acid Cryptophycin synthesis Enantioselective pharmacology

Orthogonal Cbz Deprotection

The Cbz group on this compound is removed by catalytic hydrogenolysis (H₂, Pd/C), a condition that leaves acid-labile Boc groups and base-labile Fmoc groups intact [1]. This orthogonality permits sequential deprotection in complex peptide syntheses where multiple protecting groups must be addressed independently . In contrast, the unprotected (R)-3-amino-2-methylpropanoic acid (free amine) lacks this controlled release and would react non-selectively .

Orthogonal deprotection
Class-level inference
Cbz: H₂, Pd/C (hydrogenolysis)
Boc: acid (TFA); Fmoc: base (piperidine)
Enables sequential, independent deprotection in complex peptide synthesis
Standard carbamate protection methods
Orthogonal protecting groups Peptide synthesis Catalytic hydrogenolysis

Curtius Rearrangement for Cbz-β-Amino Esters

In the Evans general method for enantiomerically pure β-substituted β-amino acids, Curtius rearrangement of carboxylic acid intermediates provided the enantiopure benzyloxycarbonyl (Cbz)-protected β-amino esters in good yields of 74–79% [1]. This methodology has been successfully applied to the synthesis of 2-methyl-3-aminopropanoic acid, the core β²-amino acid component of cryptophycin [2].

Synthetic yield
Cross-study comparable
74–79% yield
Reliable enantiopure Cbz-β-amino ester synthesis
Curtius rearrangement via chiral auxiliary
β-Amino acid synthesis Curtius rearrangement Enantiopure building blocks

Selective Cbz Deprotection in Peptides

A flow-based transition-metal-catalyzed hydrogenolysis procedure using 10% Pd/CaCO₃ selectively mediates Nβ-side-chain Cbz deprotection from extended peptide sequences in the presence of trityl and t-butyl protecting groups [1]. This chemoselectivity is essential for late-stage functionalization of β-peptides containing this β²-amino acid residue.

Selective Cbz removal
Class-level inference
Cbz selectively cleaved while trityl and t-butyl groups remain intact
Supports late-stage peptide modification without side reactions
10% Pd/CaCO₃, flow hydrogenolysis
Selective deprotection Flow chemistry Peptide side-chain modification

Cbz-(R)-β²-Amino Acid: Application Scenarios


Cryptophycin Analog Total Synthesis

This compound serves as the essential chiral β²-amino acid building block for convergent synthesis of cryptophycins, a family of 16-membered macrocyclic depsipeptides with potent antimitotic activity [1]. The (R)-stereochemistry is mandatory for biological activity; the (S)-antipode yields inactive compounds [2]. Users synthesizing cryptophycin analogs for anticancer drug discovery (e.g., multidrug-resistant cell lines) must procure the single (R)-enantiomer with Cbz protection to ensure both stereochemical integrity and controlled deprotection during fragment coupling [3].

β-Peptide Solid-Phase Synthesis

For solid-phase synthesis of β-peptides with enhanced resistance to enzymatic degradation, this Cbz-protected β²-amino acid enables orthogonal protection strategies alongside Fmoc- or Boc-protected α-amino acids [1]. The Cbz group is removed by catalytic hydrogenolysis, a condition orthogonal to both acid-labile Boc and base-labile Fmoc deprotection [2]. This allows sequential, independent deprotection of β² and α residues, enabling complex β/α-peptide chimeras for drug candidate development [3].

Curtius Rearrangement for β²-Amino Acids

The Evans methodology for synthesizing enantiopure β-substituted β-amino acids via Curtius rearrangement produces Cbz-protected β-amino esters in 74–79% yield [1]. This route is directly applicable to preparing (R)-3-amino-2-methylpropanoic acid derivatives for incorporation into antifungal peptide iturin and cytotoxic depsipeptide cryptophycin [2]. Process chemists scaling up β²-amino acid production can rely on this established method with predictable yields and stereochemical fidelity [3].

Application
Selection Property
Validation Focus
Cryptophycin analog research in cell models
(R)-Stereochemical integrity
Enantiomer-specific bioactivity confirmation
Solid-phase β-peptide synthesis with orthogonal protection
Cbz hydrogenolysis orthogonality
Sequential deprotection compatibility
Enantiopure β²-amino acid scale-up
Synthetic yield and chiral fidelity
Reproducible synthesis and (R)-enantiomer purity

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